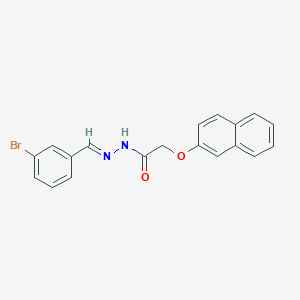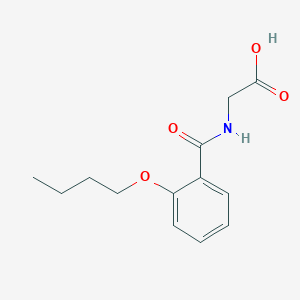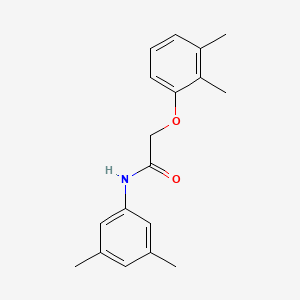![molecular formula C25H25N3O2 B5569037 N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide, also known as APB or SR-1, is a synthetic compound that has gained attention in scientific research due to its potential as a selective antagonist for the serotonin receptor subtype 5-HT2B.
Applications De Recherche Scientifique
Metabolic Disposition in Various Species
Casopitant, a derivative of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide, is a potent neurokinin-1 (NK1) receptor antagonist. It has been studied for its metabolic disposition in mice, rats, and dogs, showing rapid absorption and primarily fecal excretion of metabolites. Notable sex-related differences in elimination rates were observed in rats, and multiple oxidation routes and conjugation with glucuronic acid were identified as primary metabolic pathways (Miraglia et al., 2010).
Inhibition of β-Secretase (BACE1)
N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, structurally related to this compound, have been synthesized and evaluated as inhibitors of β-secretase (BACE1). These compounds showed promise in inhibitory activities, potentially contributing to Alzheimer's disease treatment (Edraki et al., 2015).
Anti-Acetylcholinesterase Activity
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to the core structure of this compound, have shown significant anti-acetylcholinesterase activity. This activity is enhanced by substituting the benzamide with bulky moieties, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Disposition and Metabolism in Humans
The disposition and metabolism of Casopitant in humans involve extensive metabolism, with major circulating metabolites being hydroxylated and deacetylated derivatives. The drug is largely excreted through feces, and negligible amounts are excreted unchanged (Pellegatti et al., 2009).
Motilin Receptor Agonist
GSK962040, a derivative of this compound, acts as a motilin receptor agonist. This compound showed potentiation of neuronal-mediated contractions of isolated gastric antrum tissue, suggesting its application in gastrointestinal disorders (Westaway et al., 2009).
Lewis Basic Catalysts
Compounds derived from l-piperazine-2-carboxylic acid, related to the chemical structure , have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines. These have shown high enantioselectivity and yield, indicating potential applications in organic synthesis and pharmaceutical manufacturing (Wang et al., 2006).
Silent 5-HT1A Receptor Antagonist
WAY-100635, a phenylpiperazine derivative structurally similar to this compound, is a selective antagonist of the 5-HT1A receptor. It showed potent antagonism in various behavioral models, indicating its utility in studying 5-HT1A receptor function and potential therapeutic applications (Forster et al., 1995).
Mécanisme D'action
This compound acts as an inhibitor of osteoclast differentiation . It affects the expression of osteoclast-specific marker genes, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis . Moreover, it significantly attenuates the protein levels of CtsK, a critical protease involved in bone resorption .
Propriétés
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-19(29)27-15-17-28(18-16-27)24-10-6-5-9-23(24)26-25(30)22-13-11-21(12-14-22)20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGFZDYWMGVEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)

![2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5568960.png)
![ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5568962.png)

![2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5568970.png)
![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)
![2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5568981.png)


![3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5569003.png)
![N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569010.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)
